6-cyclopropyl-2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one
Description
6-Cyclopropyl-2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core substituted with a cyclopropyl group at the 6-position and a propan-2-yl side chain linked to a 3,4-dihydroisoquinoline moiety. This structure combines a pyridazinone scaffold—known for its bioactivity in medicinal chemistry—with a dihydroisoquinoline group, which is often associated with receptor-binding properties in CNS-targeting compounds.
Properties
IUPAC Name |
6-cyclopropyl-2-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13(22-18(23)9-8-17(20-22)15-6-7-15)19(24)21-11-10-14-4-2-3-5-16(14)12-21/h2-5,8-9,13,15H,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKRUVLSAKXMDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C2C1)N3C(=O)C=CC(=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-cyclopropyl-2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to delve into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound belongs to the class of pyridazinones and features a cyclopropyl group, which is known to influence biological activity through various mechanisms. Its molecular formula is , and it exhibits a unique combination of structural elements that may contribute to its pharmacological profile.
Biological Activity Overview
Research indicates that pyridazine derivatives, including pyridazinones, possess a wide spectrum of biological activities such as:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Exhibits cytotoxic effects on different cancer cell lines.
- Anti-inflammatory : Potential for reducing inflammatory responses.
Table 1: Summary of Biological Activities
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes related to cancer progression or microbial growth.
- Membrane Disruption : Similar compounds have shown the ability to disrupt microbial membranes, leading to cell death .
- Signal Transduction Modulation : The compound could influence signaling pathways involved in inflammation and cell proliferation.
Case Studies and Experimental Findings
Recent studies have highlighted the efficacy of related compounds in various biological assays:
- Antimicrobial Activity : A derivative demonstrated superior activity against Pythium recalcitrans, with an EC50 value lower than that of standard antifungal agents .
- Cytotoxicity Assays : In vitro studies using the MTS assay revealed dose-dependent cytotoxicity against several human cancer cell lines, comparable to established chemotherapeutics like doxorubicin .
Table 2: Case Study Results
Scientific Research Applications
Recent studies have investigated the biological activities of derivatives related to 6-cyclopropyl-2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one. Notably:
- Antimicrobial Activity : Compounds derived from the 3,4-dihydroisoquinoline scaffold have shown promising results against various phytopathogens. For example, one derivative exhibited an EC50 value of 14 mM against Pythium recalcitrans, outperforming commercial antifungal agents like hymexazol . This suggests potential applications in agricultural disease management.
- FABP4 Inhibition : The compound has been studied as a fatty acid binding protein 4 (FABP4) inhibitor. FABP4 is implicated in metabolic diseases and obesity; thus, inhibitors can be valuable for therapeutic interventions in these areas .
Case Studies
Several case studies highlight the applications of this compound:
Comparison with Similar Compounds
(i) Pyridazinone Derivatives
- 6-[2-(1-Azepanyl)-2-Oxoethoxy]-2-Phenyl-3(2H)-Pyridazinone (): Core similarity: Shares the pyridazinone backbone but substitutes the cyclopropyl group with a phenyl ring. Functional divergence: The azepanyl-oxoethoxy side chain differs from the dihydroisoquinoline-propanoyl group in the target compound, likely altering pharmacokinetics (e.g., solubility, blood-brain barrier permeability).
(ii) Dihydroisoquinoline Derivatives
- Ethyl 6,7-Dimethoxy-1-Methyl-3,4-Dihydroisoquinoline-2(1H)-Carboxylate (6d) (): Structural overlap: Contains the dihydroisoquinoline moiety but lacks the pyridazinone core.
Functional Analogues
(i) N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-Hydroxypropyl)-3-(Pyridin-4-yl)Benzamide ():
- Shared motif: Retains the dihydroisoquinoline-hydroxypropyl chain but replaces pyridazinone with a benzamide-picolinamide hybrid.
- Bioactivity implications: The pyridin-4-yl group may enhance aromatic stacking interactions, whereas the pyridazinone’s electron-deficient core in the target compound could favor redox-mediated interactions.
(ii) 1-(6,7-Dimethoxy-1-Phenyl-3,4-Dihydroisoquinolin-2(1H)-yl)Ethanone (6g) ():
Data Tables and Key Findings
Table 2: Hypothetical Bioactivity Predictions
Critical Analysis of Evidence
- Contradictions: While emphasizes methoxy-substituted dihydroisoquinolines, the target compound’s cyclopropyl-pyridazinone hybrid suggests a design shift toward compact, metabolically stable scaffolds.
- Synthesis Gaps: The target compound’s absence in patent syntheses (–3) implies either proprietary development or novelty in its combination of motifs.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this compound, and how can coupling reactions be optimized?
- Methodological Answer: The compound’s synthesis likely involves cyclopropane ring formation and amide coupling. A feasible route includes:
- Step 1: Cyclopropanation of a pyridazinone precursor using trimethylsulfoxonium iodide under basic conditions.
- Step 2: Coupling the cyclopropyl-pyridazinone core with a dihydroisoquinoline-derived propionyl fragment via EDC/HOBt-mediated amidation.
- Optimization: Monitor reaction progress using reversed-phase HPLC (C18 column, acetonitrile/water gradient) to ensure minimal side products. Impurity profiles analogous to triazolopyridine derivatives (e.g., Imp. B and C in ) suggest the need for rigorous purification by flash chromatography (silica gel, ethyl acetate/hexanes) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structure?
- Methodological Answer:
- 1H/13C NMR: Assign peaks for the cyclopropyl group (δ ~1.0–1.5 ppm, multiplet) and pyridazinone carbonyl (δ ~165–170 ppm). Compare with structural analogs like 6-propanoyl-1,4-benzoxazin-3-one ( ), which shares a similar lactam moiety.
- IR: Validate the lactam carbonyl stretch (~1680 cm⁻¹) and secondary amide (~3300 cm⁻¹, N-H stretch).
- HRMS: Use ESI+ mode to confirm molecular ion [M+H]+ with <2 ppm error. Cross-reference with databases like ’s benzoxazinone data (C11H11NO3, exact mass 205.0743) for calibration .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation of fine particulates, as recommended for structurally related pyridazinones ( ).
- PPE: Nitrile gloves, lab coat, and safety goggles. For spills, employ dry sand or alcohol-resistant foam ( , Section 5.1).
- Storage: Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the lactam ring .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural models?
- Methodological Answer:
- Single-crystal X-ray diffraction: Grow crystals via slow evaporation in a 1:1 dichloromethane/hexane mixture. Use a Bruker D8 Venture diffractometer (Cu-Kα radiation, λ=1.54178 Å) at 100 K, as described for isoxazolopyridazinone analogs ( ).
- Data Analysis: Refine structures using SHELXL-2018/3. Target R-factor <0.05 and mean C-C bond length deviation <0.002 Å. Compare experimental torsion angles (e.g., cyclopropyl-pyridazinone dihedral) with DFT-optimized geometries to validate computational models .
Q. What strategies mitigate instability of the lactam ring under aqueous conditions during biological assays?
- Methodological Answer:
- Buffer Selection: Use phosphate-buffered saline (PBS, pH 7.4) with 10% DMSO to enhance solubility while minimizing hydrolysis.
- Stability Monitoring: Conduct LC-MS stability studies at 37°C over 24 hours. Look for degradation products (e.g., opened lactam or cyclopropane ring oxidation). Compare with pyridazinone derivatives in , where electron-withdrawing groups improve stability .
Q. How can researchers address low solubility in polar solvents during formulation studies?
- Methodological Answer:
- Co-solvent Systems: Test PEG-400 or cyclodextrin-based solutions. For analogs like 6-hydroxy-6-methyl-2H-pyran-3-one ( ), cyclodextrins improved solubility by 10-fold.
- Salt Formation: Screen with hydrochloric or trifluoroacetic acid to generate water-soluble salts. Monitor pH-dependent precipitation via dynamic light scattering (DLS) .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across cell lines?
- Methodological Answer:
- Dose-Response Curves: Use Hill slope analysis to assess potency (EC50) variability. For example, if activity differs in HEK293 vs. HeLa cells, evaluate membrane permeability via PAMPA assays.
- Metabolic Stability: Incubate the compound with liver microsomes (e.g., human CYP3A4) to identify metabolites that may explain discrepancies. Cross-reference with ’s protocols for levofloxacin metabolic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
